molecular formula C9H13F3N4OS B10905945 1-ethyl-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea

1-ethyl-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea

Cat. No.: B10905945
M. Wt: 282.29 g/mol
InChI Key: PIKGLROQFVMYCJ-UHFFFAOYSA-N
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Description

N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA is a synthetic organic compound characterized by the presence of a trifluoroethoxy group, a pyrazole ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

    Formation of the Thiourea Moiety: The final step involves the reaction of the pyrazole derivative with ethyl isothiocyanate under basic conditions to form the thiourea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins that interact with the thiourea moiety.

    Pathways Involved: Inhibition of enzyme activity through covalent modification or competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA
  • N-ISOPROPYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA

Uniqueness

N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13F3N4OS

Molecular Weight

282.29 g/mol

IUPAC Name

1-ethyl-3-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]thiourea

InChI

InChI=1S/C9H13F3N4OS/c1-2-13-8(18)15-7-3-14-16(4-7)6-17-5-9(10,11)12/h3-4H,2,5-6H2,1H3,(H2,13,15,18)

InChI Key

PIKGLROQFVMYCJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CN(N=C1)COCC(F)(F)F

Origin of Product

United States

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